molecular formula C16H22BrN3O B5610718 2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

Cat. No.: B5610718
M. Wt: 352.27 g/mol
InChI Key: WRHYSGKKTCQLKW-LDADJPATSA-N
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Description

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azocane ring, a bromophenyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with azocan-1-yl acetamide under acidic or basic conditions to form the desired product. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)-2-(4-bromothiophen-2-yl)ethan-1-amine
  • 2-(azocan-1-yl)-2-(2-fluorophenyl)ethan-1-amine
  • 2-(azocan-1-yl)-5-(4-ethylbenzenesulfonamido)pyridine-3-carboxylic acid

Uniqueness

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide stands out due to its unique combination of an azocane ring and a bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O/c17-15-8-6-7-14(11-15)12-18-19-16(21)13-20-9-4-2-1-3-5-10-20/h6-8,11-12H,1-5,9-10,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYSGKKTCQLKW-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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